N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
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Overview
Description
N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include trichloroacetyl chloride, 3,4-dimethylaniline, and benzothiazole derivatives. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines .
Scientific Research Applications
N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)acetamide
- 3-methyl-N-(2,2,2-trichloro-1-(3-(4-nitro-phenyl)thioureido)ethyl)butyramide
- Ethane, 1,1,1-trichloro-2,2,2-trifluoroethane
Uniqueness
N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C19H18Cl3N3O4S |
---|---|
Molecular Weight |
490.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H18Cl3N3O4S/c1-11-7-8-13(9-12(11)2)23-18(19(20,21)22)24-16(26)10-25-17(27)14-5-3-4-6-15(14)30(25,28)29/h3-9,18,23H,10H2,1-2H3,(H,24,26) |
InChI Key |
RDOQXPLXXHJREO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C |
Origin of Product |
United States |
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